(R)-Metolachlor

Description

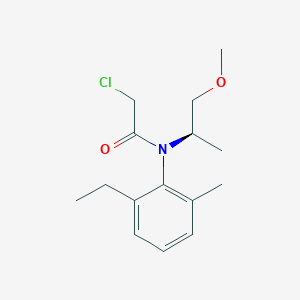

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897437 | |

| Record name | (R)-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178961-20-1, 51218-45-2 | |

| Record name | (R)-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178961-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor, R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178961201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR, R- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UCU472ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Metolachlor chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Metolachlor is a chiral chloroacetamide herbicide. It is the (R)-enantiomer of the widely used herbicide metolachlor (B1676510). While the herbicidal activity of metolachlor is primarily attributed to its (S)-enantiomer, the study of the (R)-enantiomer is crucial for understanding its environmental fate, potential non-target effects, and for the development of enantioselective analytical methods. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound, chemically known as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide, possesses a stereogenic center at the carbon atom in the N-alkyl side chain.[1] The molecule also exhibits atropisomerism due to hindered rotation around the aryl-nitrogen bond.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its racemic mixture, metolachlor. It is important to distinguish between the properties of the specific enantiomer and the racemate, as they can differ.

| Property | This compound Value | Metolachlor (Racemic) Value | Reference(s) |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide | [1] |

| CAS Number | 178961-20-1 | 51218-45-2 | [1] |

| Molecular Formula | C₁₅H₂₂ClNO₂ | C₁₅H₂₂ClNO₂ | [1] |

| Molecular Weight | 283.79 g/mol | 283.79 g/mol | [1] |

| Physical State | - | Colorless to pale yellow liquid | [2] |

| Melting Point | - | -51.05 °C | |

| Boiling Point | - | 100 °C at 0.001 mmHg | |

| Water Solubility | - | 530 mg/L at 20 °C | |

| Vapor Pressure | - | 1.7 mPa at 20 °C | |

| LogP (Octanol-Water) | 3.1 (Predicted) | 3.13 | [1] |

Mechanism of Action

Metolachlor, including its (R)-enantiomer, acts as a herbicide by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts the formation of cell membranes and the cuticle, leading to the cessation of growth and eventual death of the weed seedlings, primarily during germination. The primary target of metolachlor is the elongase enzymes responsible for the extension of fatty acid chains.

Caption: Workflow for analyzing this compound.

Toxicological Assessment: Acute Oral Toxicity

Toxicological studies for metolachlor are often conducted with the racemic mixture. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) provides a standardized method for assessing the acute toxicity of a substance. [3] Summary of OECD Guideline 420:

-

Test Animal: Typically rats (usually females).

-

Administration: A single dose of the test substance is administered by oral gavage.

-

Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is based on a preliminary sighting study.

-

Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is also monitored.

-

Endpoint: The test allows for the classification of the substance's acute toxicity and the identification of the dose that causes evident toxicity.

Conclusion

This compound, as a component of the widely used metolachlor herbicide, warrants detailed study to fully understand its environmental and toxicological profile. This guide has provided a summary of its chemical structure, key physicochemical properties, and an overview of relevant experimental protocols for its synthesis, analysis, and toxicological evaluation. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. Further research focusing specifically on the biological activity and environmental fate of the (R)-enantiomer will contribute to a more comprehensive understanding of this important class of herbicides.

References

A Technical Guide to the Enantioselective Synthesis of (R)-Metolachlor

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used herbicide, possesses a chiral center, leading to the existence of two enantiomers: (R)-Metolachlor and (S)-Metolachlor. The herbicidal activity is predominantly associated with the (S)-enantiomer. Consequently, extensive research has focused on the enantioselective synthesis of (S)-Metolachlor to provide a more effective and environmentally friendly product. However, the synthesis of the (R)-enantiomer is of significant academic and research interest, particularly for stereoselective metabolism studies and as a reference standard. This technical guide provides an in-depth overview of the primary strategies for synthesizing enantiomerically pure this compound, adapted from the well-established methods for its (S)-counterpart.

The synthesis of enantiomerically pure this compound can be achieved through three principal methodologies:

-

Asymmetric Catalytic Hydrogenation of an Imine Intermediate: This is the most prominent and industrially applied method for producing enantiomerically enriched metolachlor.

-

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material to build the target molecule.

-

Enzymatic Kinetic Resolution: This technique involves the separation of a racemic mixture of a key intermediate using an enzyme.

This guide will delve into the detailed experimental protocols for each of these core strategies, present quantitative data in structured tables for comparative analysis, and provide visualizations of the key reaction pathways.

Asymmetric Catalytic Hydrogenation

The industrial synthesis of (S)-Metolachlor relies on the asymmetric hydrogenation of the N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine intermediate.[1][2] To synthesize this compound, the same process is employed, but with the use of the enantiomer of the chiral catalyst ligand. The most successful catalyst system for this transformation is an iridium-based catalyst bearing a chiral ferrocenyl diphosphine ligand, such as Xyliphos.[3][4]

The overall reaction involves the formation of the imine from 2-ethyl-6-methylaniline (B166961) and methoxyacetone, followed by the crucial enantioselective hydrogenation step, and finally, chloroacetylation to yield the final product.

Experimental Protocol: Asymmetric Hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

A detailed experimental protocol for the synthesis of the imine intermediate is a prerequisite for the asymmetric hydrogenation. This is typically achieved through the condensation of 2-ethyl-6-methylaniline with methoxyacetone.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation to (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline

-

Catalyst Precursor: A suitable iridium precursor, such as [Ir(COD)Cl]₂, is used in combination with a chiral diphosphine ligand. For the synthesis of this compound, a ligand such as (R,S)-Xyliphos would be employed.

-

Reaction Conditions: The hydrogenation is typically carried out in a high-pressure reactor.

-

Reactor Setup: A stainless-steel autoclave is charged with the imine substrate, the iridium catalyst precursor, the chiral ligand, and a suitable solvent (e.g., toluene).

-

Additives: Additives such as iodide salts (e.g., NBu₄I) and an acid (e.g., acetic acid) have been shown to significantly enhance the catalyst's activity and productivity.[2]

-

Hydrogenation: The reactor is purged with hydrogen and then pressurized to a specific pressure (e.g., 80 bar). The reaction mixture is heated to a controlled temperature (e.g., 50 °C) and stirred for a designated period (e.g., 4 hours) until complete conversion is achieved.[5]

-

Work-up: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The resulting chiral amine is then purified.

Step 3: Chloroacetylation to this compound

-

The enantiomerically enriched (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline is dissolved in a suitable solvent (e.g., toluene).

-

A base (e.g., sodium carbonate) is added to the solution.

-

Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the acylation is complete.

-

The final product, this compound, is then isolated and purified.

Quantitative Data for Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | up to 79% for (S)-isomer | [5] |

| Substrate-to-Catalyst Ratio | > 1,000,000 | [1] |

| Hydrogen Pressure | 80 bar | [5] |

| Temperature | 50 °C | [5] |

| Turnover Frequency (TOF) | > 1,800,000 h⁻¹ for (S)-isomer | [5] |

Asymmetric Hydrogenation Workflow

Chiral Pool Synthesis

This approach leverages a readily available enantiopure starting material, a "chiral synthon," to construct the desired enantiomer of Metolachlor. A well-documented route for (S)-Metolachlor starts from (R)-propylene oxide.[6][7] Consequently, the synthesis of this compound can be achieved by starting with (S)-propylene oxide.

The synthesis involves the ring-opening of the epoxide, followed by a series of transformations including a Fukuyama-Mitsunobu reaction and subsequent chloroacetylation.

Experimental Protocol: Synthesis from (S)-Propylene Oxide

Step 1: Synthesis of (S)-1-Methoxypropan-2-ol

-

(S)-Propylene oxide is reacted with methanol (B129727) in the presence of a catalytic amount of sodium hydroxide.

-

The reaction mixture is refluxed until the starting material is consumed.

-

After neutralization, the excess methanol is removed, and the product is purified by distillation.

Step 2: Activation of the Hydroxyl Group

-

The hydroxyl group of (S)-1-methoxypropan-2-ol is activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding tosylate.

Step 3: Nucleophilic Substitution with 2-Ethyl-6-methylaniline

-

The activated (S)-1-methoxypropan-2-ol derivative is reacted with 2-ethyl-6-methylaniline to form (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline.

Step 4: Chloroacetylation to this compound

-

The resulting chiral amine is then acylated with chloroacetyl chloride in the presence of a base to yield this compound, following a similar procedure as described in the asymmetric hydrogenation route.

Quantitative Data for Chiral Pool Synthesis of (S)-Metolachlor

| Parameter | Value | Reference |

| Overall Yield | 51-55% | [3] |

| Enantiomeric Excess (e.e.) | >99% | [3] |

Chiral Pool Synthesis Pathway

Enzymatic Kinetic Resolution

Kinetic resolution is a method to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of Metolachlor synthesis, a key precursor, racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester, can be resolved using a lipase (B570770).

For the synthesis of this compound, the desired precursor is the (R)-enantiomer of N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline. The enzymatic resolution of the corresponding racemic amino acid ester allows for the separation of the enantiomers. The unreacted ester, enriched in one enantiomer, can then be carried forward to synthesize this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic N-(2-ethyl-6-methylphenyl)alanine Methyl Ester

-

This racemic precursor is synthesized through standard chemical methods.

Step 2: Enzymatic Hydrolysis

-

The racemic ester is dissolved in a suitable solvent system. The use of a biphasic system, such as diethyl ether and a buffered aqueous solution, has been shown to improve enantioselectivity.

-

A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

-

The reaction is stirred at a controlled temperature. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

-

To obtain the precursor for this compound, the reaction conditions would be optimized to selectively hydrolyze the (S)-ester, leaving the (R)-ester unreacted.

Step 3: Separation and Further Reactions

-

After the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the remaining ester), the reaction is stopped.

-

The unreacted (R)-N-(2-ethyl-6-methylphenyl)alanine methyl ester is separated from the (S)-carboxylic acid product.

-

The isolated (R)-ester is then reduced (e.g., with a reducing agent like LiAlH₄) to the corresponding amino alcohol, (R)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline.

-

This amino alcohol is then methylated and chloroacetylated to yield this compound.

Quantitative Data for Enzymatic Resolution

| Parameter | Value | Reference |

| Enantioselectivity (E-value) | > 100 with CAL-B in diethyl ether/water | [4] |

| Maximum Theoretical Yield | 50% for the desired enantiomer |

Enzymatic Kinetic Resolution Logic

Conclusion

The enantioselective synthesis of this compound can be effectively achieved by adapting the well-established and industrially proven methods developed for its herbicidally active (S)-enantiomer. The choice of synthetic route depends on various factors, including the desired scale of production, cost-effectiveness, and the availability of chiral starting materials or catalysts.

-

Asymmetric hydrogenation offers a highly efficient and atom-economical route, suitable for large-scale production, provided the appropriate chiral ligand is accessible.

-

Chiral pool synthesis provides a reliable method for obtaining high enantiomeric purity, contingent on the availability of the correct enantiomer of the starting material.

-

Enzymatic kinetic resolution presents a viable, albeit lower-yielding (in terms of the desired enantiomer from the racemate), method that benefits from the high selectivity of enzymes under mild reaction conditions.

This guide provides a comprehensive technical overview to aid researchers and professionals in the strategic planning and execution of the synthesis of enantiomerically pure this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral iridium [corrected] xyliphos complexes for the catalytic imine hydrogenation leading to the metolachlor herbicide: isolation of catalyst-substrate adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN110862303A - Preparation method of s-metolachlor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of (R)-Metolachlor in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-Metolachlor, the herbicidally active S-isomer of metolachlor (B1676510), is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family.[1][2][3] Its primary application is in the control of annual grasses and certain small-seeded broadleaf weeds in a variety of major crops, including corn, soybeans, cotton, and peanuts.[1][2][4] The core mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][2][5] This inhibition disrupts critical cellular processes, including cell division and membrane formation, ultimately leading to the death of germinating weed seedlings before they can emerge from the soil.[2][3][5]

Core Mechanism of Action

This compound is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide, functioning as a seedling growth inhibitor.[1][2] The herbicidal activity is initiated upon absorption from the soil by the emerging shoots and roots of germinating weeds.[2] The molecule is then translocated systemically through the xylem to the meristematic regions, such as root and shoot tips, where it exerts its primary effect.[1][5]

The fundamental mechanism is the potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths greater than 18 carbons.[2][6][7] This disruption of lipid synthesis is the direct cause of the observed phytotoxicity.

Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The specific molecular target of this compound is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex, located in the endoplasmic reticulum.[6][7][8] This complex catalyzes the elongation of long-chain fatty acids (e.g., C16, C18) through the sequential addition of two-carbon units derived from malonyl-CoA.[7][9][10]

This compound, the active S-enantiomer, acts as a competitive inhibitor of the first and rate-limiting enzyme in this complex, 3-ketoacyl-CoA synthase.[6][7][11] This inhibition prevents the condensation of the acyl-CoA primer with malonyl-CoA, effectively halting the entire VLCFA elongation process.[7][9] The (R)-enantiomer of metolachlor exhibits significantly less herbicidal activity.[6][9]

Physiological and Biochemical Consequences

The depletion of VLCFAs triggers a cascade of downstream effects that collectively inhibit plant growth and lead to seedling death.

-

Disruption of Cell Membrane Integrity: VLCFAs are essential precursors for the synthesis of sphingolipids and other complex lipids that are critical components of the plasma membrane and other cellular membranes.[6][8] Inhibition of VLCFA synthesis compromises membrane integrity, leading to solute leakage and eventual cell death.[5]

-

Inhibition of Cell Division and Elongation: The formation of new cell membranes is a prerequisite for cell division and expansion. By halting the production of essential membrane components, this compound effectively stops cell division and elongation in the apical meristems of shoots and roots.[2][3][5] This is the primary reason for the failure of susceptible seedlings to emerge from the soil.

-

Impaired Cuticular Wax Formation: VLCFAs are the building blocks for the epicuticular waxes that form a protective layer on the plant surface.[6][12] A deficient cuticle leads to increased water loss and desiccation.

-

Inhibition of Other Metabolic Pathways: Chloroacetamides may also interfere with other metabolic processes that require coenzyme A or involve sulfhydryl (-SH) groups, including the biosynthesis of proteins, isoprenoids (such as gibberellins), and flavonoids.[7][13]

Data Summary

The following table summarizes the key molecular and physiological impacts of this compound on susceptible plants.

| Parameter | Effect of this compound | Consequence | Citation(s) |

| Primary Target | Very-Long-Chain Fatty Acid Elongase (VLCFAE) Complex | Inhibition of the first condensation step in VLCFA synthesis. | [5][6][7] |

| Biochemical Process | Biosynthesis of VLCFAs (>C18) | Depletion of VLCFAs and their derivatives. | [2][7][8] |

| Cellular Component | Cell Membranes | Compromised integrity, leading to leakage. | [5][14] |

| Cellular Process | Cell Division & Elongation | Arrested, particularly in meristematic tissues. | [2][3][5] |

| Plant Structure | Cuticle | Reduced formation of epicuticular waxes. | [5][6] |

| Physiological Outcome | Growth Inhibition | Failure of root and shoot development in germinating seedlings. | [1][5][15] |

| Overall Result | Phytotoxicity | Death of susceptible weed seedlings before or shortly after emergence. | [3][5] |

Experimental Protocols

General Protocol for a Soilless Root Growth Inhibition Assay

This type of bioassay is used to quantify the phytotoxic effects of this compound on seedling growth under controlled conditions, mitigating the variability of soil-based assays.[8]

-

Preparation of Test Solutions: A stock solution of analytical grade this compound is prepared in a suitable solvent (e.g., acetone). A dilution series is then made in distilled water or a nutrient solution to achieve the desired final concentrations (e.g., 0.01 to 10 µM). A control solution without the herbicide is also prepared.

-

Seed Germination: Seeds of a susceptible indicator species (e.g., Amaranthus tuberculatus, Lactuca sativa) are pre-germinated by placing them on moist filter paper in petri dishes and incubating them in the dark at a controlled temperature (e.g., 24-28°C) until radicle emergence.[8][16]

-

Assay Setup: A sterile, inert substrate like vermiculite (B1170534) or sand is placed in containers (e.g., petri dishes, small pots).[8] The substrate is saturated with a known volume of the respective test or control solution.

-

Seedling Transfer: Once germinated, seedlings with uniform radicle length are carefully transferred onto the surface of the treated substrate.[8]

-

Incubation: The containers are maintained in a controlled growth chamber with defined light, temperature, and humidity conditions for a set period (e.g., 7-14 days).

-

Data Collection and Analysis: After the incubation period, seedlings are harvested. Macroscopic parameters such as root length, shoot length, and overall seedling fresh/dry weight are measured. The mitotic index and chromosomal aberrations in root tip cells can also be analyzed microscopically for cytotoxicity assessment.[16] Data are analyzed to calculate the Growth Reduction of 50% (GR50) or Lethal Dose of 50% (LD50), which quantifies the herbicide's potency.[8]

Visualizations: Pathways and Workflows

Diagram 1: Core Mechanism of Action of this compound

Caption: The signaling pathway from soil application of this compound to seedling death.

Diagram 2: Experimental Workflow for Phytotoxicity Bioassay

Caption: A generalized workflow for conducting a plant phytotoxicity bioassay.

Diagram 3: Logic of Selective Action and Resistance

References

- 1. fbn.com [fbn.com]

- 2. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. youtube.com [youtube.com]

- 5. S-Metolachlor Herbicide | Advanced Pre-Emergence Weed Control [smagrichem.com]

- 6. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 8. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 13. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 14. pomais.com [pomais.com]

- 15. Metolachlor Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 16. Effects of a S-metolachlor based herbicide on two plant models: Zea mays L. and Lactuca sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of (R)-Metolachlor in Soil Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510), a widely used chloroacetamide herbicide, is a chiral compound existing as four stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers, leading to the commercialization of products enriched in S-metolachlor. However, the less active R-enantiomers are also introduced into the environment. Understanding the metabolic fate of (R)-metolachlor in soil is crucial for a comprehensive environmental risk assessment and for the development of bioremediation strategies. This technical guide provides an in-depth overview of the metabolic pathways of this compound in soil microorganisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic processes.

Microbial degradation is the primary mechanism for the dissipation of metolachlor in soil.[1] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to transform metolachlor.[2][3] The degradation of metolachlor in soil is often enantioselective, with the S-enantiomer typically degrading faster than the R-enantiomer.[4] This results in an enrichment of this compound in the soil over time.

The primary metabolic pathways for metolachlor involve a series of key transformations, including dechlorination, hydroxylation, N-dealkylation, and amide bond cleavage.[2][5] These processes lead to the formation of several key metabolites, most notably metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA), which are more mobile and persistent in the environment than the parent compound.[6][7][8]

This guide will delve into the specifics of these pathways, the microorganisms involved, and the experimental approaches used to elucidate them.

Data Presentation: Degradation of Metolachlor Enantiomers in Soil

While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following tables summarize the degradation kinetics of racemic metolachlor and S-metolachlor. It is generally observed that this compound degrades at a slower rate than S-metolachlor.

| Herbicide Form | Half-life (t½) in Soil (days) | Conditions | Reference |

| Racemic Metolachlor | 21 | Soil Bioelectrochemical Remediation System | [9] |

| Racemic Metolachlor | 73.4% degraded in 42 days | Soil incubation | [4] |

| S-Metolachlor | 26.3 - 40.1 | Various soil types | [10] |

| S-Metolachlor | 23.7 (at 35°C) - 64.8 (at 10°C) | Varying temperature | [10] |

| S-Metolachlor | 90.0% degraded in 42 days | Soil incubation | [4] |

Experimental Protocols

Soil Microcosm Study for this compound Degradation

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

a. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of metolachlor application.

-

Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

b. Microcosm Setup:

-

Weigh 100 g of the prepared soil into 250-mL glass flasks.

-

Adjust the soil moisture to 60% of its water-holding capacity with sterile deionized water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Fortify the soil samples with the this compound stock solution to achieve a final concentration relevant to field application rates (e.g., 5 mg/kg). A solvent-only control should also be prepared.

-

Allow the solvent to evaporate in a fume hood for a few hours.

-

Cover the flasks with perforated paraffin (B1166041) film to allow for gas exchange while minimizing moisture loss.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).[11]

c. Sampling and Analysis:

-

Sacrifice triplicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days).

-

Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) and extraction technique (e.g., microwave-assisted extraction).[11]

-

Clean up the extracts using solid-phase extraction (SPE) to remove interfering substances.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector for quantification of the parent compound and its metabolites.[4] Chiral HPLC columns can be used for enantiomer-specific analysis.

Isolation and Identification of this compound Degrading Microorganisms

a. Enrichment Culture:

-

Inoculate a mineral salts medium (MSM) containing this compound as the sole carbon source with 10 g of soil.

-

Incubate the culture on a rotary shaker at 25-30°C.

-

Periodically transfer an aliquot of the culture to fresh MSM to enrich for microorganisms capable of utilizing this compound.

b. Isolation and Identification:

-

Plate serial dilutions of the enriched culture onto MSM agar (B569324) plates containing this compound.

-

Isolate morphologically distinct colonies and purify them by re-streaking.

-

Identify the isolated strains through 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi.

Metabolic Pathways and Visualizations

The microbial metabolism of this compound proceeds through several key enzymatic reactions. The initial and most significant step is often dechlorination, which detoxifies the molecule. This is followed by a series of transformations including N-dealkylation, O-demethylation, and amide bond cleavage, ultimately leading to the formation of more polar metabolites.

Proposed metabolic pathways of this compound in soil microorganisms.

The experimental workflow for investigating the metabolic fate of this compound in soil can be visualized as a logical progression from sample collection to data analysis.

Experimental workflow for this compound degradation studies.

Conclusion

The metabolic degradation of this compound in soil is a complex process mediated by a diverse community of microorganisms. While the S-enantiomer is more readily degraded, the persistence of this compound highlights the importance of understanding its complete environmental fate. The primary metabolic pathways involve dechlorination, N-dealkylation, and amide bond cleavage, leading to the formation of key metabolites such as ESA and OXA. Further research focusing specifically on the kinetics and microbial players involved in this compound degradation will provide a more complete picture of its environmental impact and aid in the development of effective bioremediation strategies. The protocols and pathways detailed in this guide provide a robust framework for researchers in this field.

References

- 1. scielo.br [scielo.br]

- 2. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of metolachlor by fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 7. health.state.mn.us [health.state.mn.us]

- 8. researchgate.net [researchgate.net]

- 9. The metolachlor degradation kinetics and bacterial community evolution in the soil bioelectrochemical remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution [mdpi.com]

Plant Metabolism of the (R)-enantiomer of Metolachlor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510), a widely used chloroacetamide herbicide, is a chiral compound existing as four stereoisomers. The herbicidal activity is primarily attributed to the (S)-enantiomers. Consequently, the agriculturally used product has transitioned from a racemic mixture to one enriched with the (S)-enantiomer (S-metolachlor). However, the environmental fate and metabolic pathways of the less active (R)-enantiomer remain a critical area of study for a comprehensive understanding of metolachlor's ecological impact and potential for crop tolerance. This technical guide provides an in-depth analysis of the plant metabolism of the (R)-enantiomer of metolachlor, focusing on the core metabolic pathways, experimental methodologies for its study, and quantitative data on its transformation in various plant species.

Core Metabolic Pathways of (R)-Metolachlor in Plants

The detoxification of metolachlor in plants, including the (R)-enantiomer, proceeds through two primary metabolic phases: Phase I, characterized by oxidation reactions, and Phase II, involving conjugation with endogenous molecules.

Phase I: Cytochrome P450-Mediated Oxidation

Phase I metabolism of xenobiotics in plants is predominantly carried out by the cytochrome P450 (P450) monooxygenase superfamily of enzymes.[1][2] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and O-dealkylation.[1] In the case of metolachlor, O-demethylation has been identified as a key P450-mediated reaction.[1][2] Studies on resistant weed species have shown that enhanced P450 activity contributes to S-metolachlor resistance through this O-demethylation pathway.[1][2] While much of the research has focused on the herbicidally active S-enantiomer, it is understood that P450 enzymes also act on the (R)-enantiomer. The interaction of metolachlor enantiomers with plant P450s can be enantioselective. For instance, in maize and rice, racemic metolachlor and S-metolachlor were found to induce the same P450 isoenzyme.[3]

Phase II: Glutathione (B108866) Conjugation

The principal detoxification pathway for metolachlor in tolerant plants is conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5][6] This conjugation involves the nucleophilic displacement of the chlorine atom from the chloroacetyl group of metolachlor by the sulfhydryl group of GSH, forming a non-toxic glutathione conjugate.[1]

Research indicates that GSTs exhibit enantioselectivity towards metolachlor isomers. In rice, for example, OsGSTU1 and OsGSTU4 have been shown to preferentially catalyze the conjugation of the (S)-enantiomer with glutathione.[4][7] This preference for the (S)-enantiomer implies that the (R)-enantiomer may be a poorer substrate for these GSTs, potentially leading to a slower rate of detoxification via this pathway.

Phase III: Transport and Sequestration

Following conjugation, the resulting glutathione-S-conjugates (GS-conjugates) are actively transported from the cytoplasm into the vacuole for long-term storage or further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters.[5] Interestingly, there is evidence to suggest that ABC transporters may preferentially transport the GS-conjugates of the (R)-isomers of metolachlor.[5] This preferential transport could lead to an accelerated degradation of the (R)-enantiomer, contributing to the overall detoxification process.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of the (R)-enantiomer of metolachlor is often presented in comparison to the (S)-enantiomer or the racemic mixture. The following tables summarize key quantitative findings from the literature.

| Plant Species | Enantiomer/Mixture | Concentration (µM) | Half-life (hours) | Reference |

| Maize (roots) | rac-metolachlor | 18.6 | 80.6 | [8] |

| S-metolachlor | 18.6 | 60.3 | [8] | |

| rac-metolachlor | 37.2 | 119.5 | [8] | |

| S-metolachlor | 37.2 | 90 | [8] | |

| rac-metolachlor | 74.4 | 169 | [8] | |

| S-metolachlor | 74.4 | 164.8 | [8] |

Table 1: Half-lives of racemic and S-metolachlor in maize roots.

| Plant Species | Enzyme | Substrate | Relative Activity | Reference |

| Rice | OsGSTU1 | S-metolachlor | Preferred | [4][7] |

| OsGSTU4 | S-metolachlor | Preferred | [4][7] |

Table 2: Substrate preference of rice Glutathione S-Transferases.

| Plant Species | Transporter | Substrate | Transport Preference | Reference |

| Maize | ABC Transporter | GS-conjugates of R-isomers | Preferential | [5] |

Table 3: Substrate preference of maize ABC Transporter.

Experimental Protocols

Analysis of Metolachlor Enantiomers and Metabolites using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the extraction and analysis of metolachlor enantiomers and their metabolites from plant tissues.

a. Sample Preparation and Extraction:

-

Harvest plant tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Homogenize a known weight of the powdered tissue (e.g., 1-5 g) in a suitable extraction solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) at a ratio of 1:5 (w/v).[9][10]

-

Sonicate the mixture for 15-30 minutes and then centrifuge at 10,000 x g for 10 minutes to pellet the solid debris.

-

Collect the supernatant and repeat the extraction process on the pellet twice more.

-

Pool the supernatants and concentrate them under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

b. HPLC Analysis:

-

Column: Use a chiral stationary phase column for the separation of enantiomers. For metabolite analysis, a C18 reverse-phase column is commonly used.[11][12]

-

Mobile Phase: A typical mobile phase for reverse-phase chromatography consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[13][14]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: A UV detector set at a wavelength of 220-230 nm is suitable for detecting metolachlor and its metabolites. For higher sensitivity and confirmation of identity, a mass spectrometer (MS) detector is employed (LC-MS/MS).[9][10][15]

-

Quantification: Create a calibration curve using standards of known concentrations of this compound, (S)-metolachlor, and their respective metabolites to quantify their amounts in the plant extracts.

In Vitro Metabolism Studies using Plant Microsomes

This protocol describes the isolation of plant microsomes to study the in vitro metabolism of this compound by cytochrome P450 enzymes.

a. Microsome Isolation:

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.4, containing sucrose, EDTA, and protease inhibitors).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

b. Metabolism Assay:

-

Set up reaction mixtures containing the isolated microsomes, this compound, and a source of reducing equivalents (NADPH).

-

Incubate the reactions at a controlled temperature (e.g., 25-30°C) for a specific time period.

-

Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the mixture to pellet the protein and analyze the supernatant for metabolites using HPLC or LC-MS/MS as described in the previous protocol.

Radiolabeling Studies for Tracing Metabolic Fate

Radiolabeling is a powerful technique to trace the absorption, translocation, and metabolism of herbicides in plants.[16]

a. Application of Radiolabeled this compound:

-

Synthesize or procure [14C]-(R)-metolachlor.

-

Apply a known amount of the radiolabeled compound to the leaves or roots of the test plants.

b. Sample Analysis:

-

At various time points, harvest and section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Homogenize and extract each section as described in the HPLC protocol.

-

Analyze the extracts using radio-HPLC or by spotting on a Thin Layer Chromatography (TLC) plate followed by autoradiography to separate and quantify the parent compound and its metabolites.[17]

-

Combust unextracted plant material in an oxidizer to determine the amount of non-extractable (bound) residues.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound in plants.

References

- 1. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectral characterization and chiral interactions of plant microsomal cytochrome P450 with metolachlor and herbicide safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Induction of a Glutathione-S-Transferase, a Glutathione Transporter and an ABC Transporter in Maize by Metolachlor and Its (S)-Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]

- 7. Toxicity and Glutathione S-Transferase-Catalyzed Metabolism of R-/ S-Metolachlor in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of HPLC in Biomedical Research for Pesticide and Drug Analysis - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]

- 12. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 15. ars.usda.gov [ars.usda.gov]

- 16. selcia.com [selcia.com]

- 17. researchgate.net [researchgate.net]

Toxicological Profile of (R)-Metolachlor: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the (R)-enantiomer of metolachlor (B1676510) on various non-target organisms. Metolachlor, a widely used chloroacetamide herbicide, exists as two stereoisomers, (R)-Metolachlor and (S)-Metolachlor. While the herbicidal activity is primarily attributed to the (S)-enantiomer, understanding the environmental and toxicological impact of the (R)-enantiomer is crucial for a complete risk assessment. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Executive Summary

This compound, a component of the racemic metolachlor mixture, exhibits varying degrees of toxicity to non-target organisms. While generally considered less herbicidally active than its S-enantiomer, studies indicate that this compound is not devoid of biological effects. This guide compiles available data on its impact on aquatic life, soil organisms, and terrestrial animals, providing a comparative perspective with S-metolachlor and the racemic mixture where possible. The primary mechanism of toxicity for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis, leading to a cascade of cellular disruptions, including oxidative stress. Standardized OECD protocols are predominantly used to assess the ecotoxicological effects of such compounds.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicological effects of this compound and its related compounds on various non-target organisms. Data for racemic metolachlor and S-metolachlor are included for comparative purposes.

Table 1: Acute and Chronic Toxicity of Metolachlor Enantiomers to Aquatic Organisms

| Species | Test Substance | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna (Water flea) | Racemic Metolachlor | 24-h LC50 | 69.4 | 24 hours | [1] |

| Daphnia magna (Water flea) | S-Metolachlor | 24-h LC50 | 51.2 | 24 hours | [1] |

| Daphnia magna (Water flea) | Racemic Metolachlor | 48-h LC50 | 25 | 48 hours | [2] |

| Daphnia magna (Water flea) | Racemic Metolachlor | Chronic NOEC | 0.001 | 21 days | [1] |

| Daphnia magna (Water flea) | Racemic Metolachlor | Chronic LOEC | 0.01 | 21 days | [1] |

| Daphnia magna (Water flea) | S-Metolachlor | Chronic NOEC | 0.1 | 21 days | [1] |

| Daphnia magna (Water flea) | S-Metolachlor | Chronic LOEC | 0.5 | 21 days | [1] |

| Oncorhynchus mykiss (Rainbow trout) | Racemic Metolachlor | 96-h LC50 | ~3 | 96 hours | [2] |

| Lepomis macrochirus (Bluegill sunfish) | Racemic Metolachlor | 96-h LC50 | 15.0 | 96 hours | [2] |

| Microcystis aeruginosa (Cyanobacterium) | (αR,1'R)-Metolachlor | Growth Inhibition | Less toxic than S- and other R-isomers | - | [3] |

| Microcystis aeruginosa (Cyanobacterium) | (αS,1'R)-Metolachlor | Growth Inhibition | Less toxic than S- and other R-isomers | - | [3] |

Table 2: Toxicity of Metolachlor to Soil Organisms

| Species | Test Substance | Endpoint | Value (ppm) | Exposure Duration | Reference |

| Eisenia fetida (Earthworm) | Racemic Metolachlor | Contact LC50 | 140 | 48 hours | [2] |

Table 3: Toxicity of Metolachlor to Terrestrial Animals

| Species | Test Substance | Endpoint | Value (mg/kg) | Exposure Duration | Reference |

| Rat | Racemic Metolachlor | Oral LD50 | 1200 - 2780 | Single dose | [2] |

| Rat | Racemic Metolachlor | Dermal LD50 | >2000 | Single dose | [2] |

| Anas platyrhynchos (Mallard duck) | Racemic Metolachlor | Oral LD50 | >2000 | Single dose | [2] |

| Colinus virginianus (Bobwhite quail) | Racemic Metolachlor | Oral LD50 | >4500 | Single dose | [2] |

| Dog | Metolachlor | Chronic NOAEL | 9.7 mg/kg/day | 1 year | [4] |

| Rat | Metolachlor | Chronic NOAEL | 15 mg/kg/day | 2 years | [5] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Aquatic Toxicity Testing

3.1.1 Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: Pseudokirchneriella subcapitata or other suitable species.

-

Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Procedure:

-

Prepare a geometric series of at least five test concentrations and a control.

-

Inoculate sterile test flasks containing the medium and test substance with a low density of exponentially growing algae.

-

Incubate flasks under constant illumination (60–120 µE·m⁻²·s⁻¹) and temperature (21–24°C) with continuous shaking.

-

Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 (the concentration causing a 50% reduction in growth rate or yield)[6].

3.1.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity to daphnids.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Principle: Young daphnids are exposed to a range of test substance concentrations for 48 hours.

-

Procedure:

-

Prepare at least five test concentrations in a geometric series, plus a control.

-

Place at least 20 daphnids, divided into four replicates of five, into test vessels containing the test solutions.

-

Incubate at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

-

Observe and record the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.

-

-

Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids after 48 hours, is calculated[7][8][9].

3.1.3 Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

-

Principle: Fish are exposed to the test substance for a 96-hour period.

-

Procedure:

-

Acclimate fish to test conditions.

-

Prepare at least five test concentrations in a geometric series and a control.

-

Introduce at least seven fish per concentration into the test chambers.

-

Maintain controlled conditions (temperature, light, dissolved oxygen).

-

Record mortalities and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC50, the concentration that is lethal to 50% of the test fish within 96 hours, is determined[10][11].

Soil Organism Toxicity Testing

3.2.1 Earthworm Acute Toxicity Test (OECD 207)

This test assesses the acute toxicity of chemicals to earthworms.

-

Test Organism: Eisenia fetida.

-

Principle: Adult earthworms are exposed to the test substance incorporated into an artificial soil substrate.

-

Procedure:

-

Artificial Soil Test:

-

Prepare an artificial soil mixture (e.g., sand, kaolin (B608303) clay, sphagnum peat).

-

Thoroughly mix the test substance into the soil at a range of at least five concentrations.

-

Introduce 10 adult earthworms into each test container with the treated soil.

-

Maintain the containers at 20 ± 2°C with continuous light for 14 days.

-

Assess mortality at day 7 and day 14.

-

-

Filter Paper Contact Test (Screening):

-

Line vials with filter paper treated with the test substance.

-

Introduce one worm per vial and incubate for 48 hours.

-

Assess mortality.

-

-

-

Endpoint: The LC50, the concentration causing 50% mortality after 14 days in the artificial soil test, is the primary endpoint[1][12][13].

Signaling Pathways and Mechanisms of Toxicity

The primary mode of action of chloroacetamide herbicides like metolachlor is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts numerous cellular processes, leading to phytotoxicity in target plants and potential toxic effects in non-target organisms. A key secondary effect is the induction of oxidative stress.

Oxidative Stress Induction

Exposure to chloroacetamide herbicides can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of an organism.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical like this compound on a non-target organism.

Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a substance can cause damage to genetic material.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Principle: The test strains are auxotrophic for an amino acid (e.g., histidine) and are exposed to the test substance. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

-

Procedure:

-

The test can be performed using the plate incorporation or pre-incubation method.

-

Bacteria, the test substance, and (optionally) a metabolic activation system (S9 mix) are combined.

-

The mixture is plated on minimal agar (B569324) plates.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control[14][15].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animal: Typically mice or rats.

-

Principle: The test substance is administered to the animal. If it or its metabolites cause chromosomal damage in developing red blood cells, small membrane-bound fragments of chromosomes (micronuclei) will be visible in the cytoplasm of enucleated erythrocytes.

-

Procedure:

-

Administer the test substance to the animals (usually via oral gavage or intraperitoneal injection) at three dose levels, along with positive and negative controls.

-

After an appropriate exposure time, collect bone marrow or peripheral blood.

-

Prepare slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Score the frequency of micronucleated polychromatic erythrocytes.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity[7][16].

Conclusion

The available data indicate that this compound, while generally less toxic than its S-enantiomer, is not biologically inert and can exert toxic effects on a range of non-target organisms. The primary mechanism of toxicity for the parent compound, metolachlor, is understood to be the inhibition of very-long-chain fatty acid synthesis, with secondary effects such as the induction of oxidative stress playing a significant role in its overall toxicity.

A notable gap in the current body of research is the limited availability of chronic toxicity data specifically for the (R)-enantiomer across a broad spectrum of non-target species. Most studies have focused on the more herbicidally active S-enantiomer or the racemic mixture. To achieve a more comprehensive understanding of the environmental risks associated with the use of metolachlor, further research focusing on the long-term effects of this compound on diverse non-target populations is warranted.

The standardized testing protocols outlined in this guide, particularly those established by the OECD, provide a robust framework for conducting such research. Adherence to these methodologies will ensure the generation of high-quality, comparable data that can be effectively utilized in environmental risk assessments and regulatory decision-making. Future research should aim to fill the existing data gaps to allow for a more complete and accurate evaluation of the ecotoxicological profile of all components of metolachlor-based herbicides.

References

- 1. A comparative study of rac- and S-metolachlor toxicity to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Enantioselective Toxicity of Chiral Herbicide Metolachlor to Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Enantioselective Oxidative Stress and DNA Damage Induced by Rac- and S-metolachlor on the Earthworm Eisenia fetida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24d.info [24d.info]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. bemsreports.org [bemsreports.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. In vivo genotoxicity of selected herbicides in the mouse bone-marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of (R)-Metolachlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Metolachlor is one of the two enantiomers of the widely used chloroacetamide herbicide, metolachlor (B1676510). While the herbicidal activity of metolachlor is primarily attributed to the S-enantiomer (S-metolachlor), understanding the environmental fate and degradation of the R-enantiomer is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the environmental behavior of this compound, including its degradation pathways, persistence in various environmental compartments, and the methodologies used to study these processes.

Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. While specific data for the individual R-enantiomer is often limited, the properties of racemic metolachlor provide a strong indication of its expected environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂ClNO₂ | [1] |

| Molecular Weight | 283.79 g/mol | [1] |

| Water Solubility | 530 mg/L at 20°C | [2] |

| Vapor Pressure | 1.3 x 10⁻⁵ mmHg at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.13 | [2] |

| pKa | Not applicable | |

| Henry's Law Constant | 2.7 x 10⁻⁸ atm·m³/mol | [2] |

Environmental Fate and Transport

This compound, as a component of racemic metolachlor, can enter the environment through direct application to agricultural fields. Its ultimate fate is governed by a combination of transport and degradation processes.

Transport:

-

Leaching: Due to its moderate water solubility and relatively low soil organic carbon-water (B12546825) partitioning coefficient (Koc), metolachlor is considered to have a moderate to high potential for leaching in soil. This can lead to the contamination of groundwater.[3]

-

Runoff: Metolachlor can be transported from agricultural fields to surface water bodies via runoff, particularly during rainfall events shortly after application.

-

Volatilization: With a low vapor pressure and Henry's Law constant, volatilization of metolachlor from soil and water surfaces is generally not a significant dissipation pathway.[2]

Degradation:

The persistence of this compound in the environment is primarily determined by degradation processes, which can be categorized as biotic (microbial) and abiotic (chemical).

Abiotic Degradation

-

Hydrolysis: Metolachlor is relatively stable to hydrolysis at environmentally relevant pH values. Its hydrolysis half-life is estimated to be greater than 200 days at 20°C.[1]

-

Photodegradation: Photodegradation can contribute to the breakdown of metolachlor, particularly on soil surfaces. The photodegradation half-life on soil has been reported to be around 8 days under natural sunlight.[1] In aqueous solutions, photodegradation is slower, with a reported half-life of approximately 70 days in sunlight.[2]

Biotic Degradation

Microbial degradation is the primary pathway for the dissipation of metolachlor in soil and water.[4] This process is influenced by several environmental factors, including:

-

Soil Type and Organic Matter: Soils with higher organic matter content and microbial activity generally exhibit faster degradation rates.[5]

-

Temperature: Degradation rates increase with increasing temperature within an optimal range for microbial activity.[6]

-

Moisture: Soil moisture content significantly affects microbial activity and, consequently, the degradation of metolachlor.[3]

Enantioselective Degradation:

Several studies have indicated that the degradation of metolachlor in the environment can be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. While the S-enantiomer is the more active herbicide, some research suggests that the R-enantiomer can be preferentially degraded in certain soil and water systems.[7] This enantioselectivity is an important consideration for assessing the environmental persistence and potential long-term effects of the less herbicidally active enantiomer.

Degradation Pathways

The microbial degradation of this compound follows pathways similar to those of S-metolachlor, primarily involving the transformation of the parent molecule into more polar metabolites. The initial and most significant step is the displacement of the chlorine atom.

Two major metabolites are consistently identified in environmental samples:

-

Metolachlor Ethane Sulfonic Acid (MESA): Formed through conjugation with glutathione (B108866) followed by further metabolism.

-

Metolachlor Oxanilic Acid (MOXA): Another major metabolite formed through a different metabolic route.[8]

Other minor metabolites that have been identified include hydroxymetolachlor and deschlorometolachlor.

Figure 1. Simplified degradation pathway of this compound in the environment.

Quantitative Data on Environmental Persistence

The persistence of a chemical in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of metolachlor can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of Metolachlor in Soil

| Soil Type | Temperature (°C) | Moisture Content | Half-life (days) | Reference |

| Silt Loam | 25 | Field Capacity | 21 - 47 | [9] |

| Sandy Loam | 20 | Not specified | 15 - 50 | [6] |

| Clay Loam | 25 | Not specified | 30 - 90 | [9] |

| Various | 10 - 35 | 20 - 80% of WHC | 23.7 - 64.8 | [6] |

Table 2: Half-life of Metolachlor in Water

| Water Type | Conditions | Half-life (days) | Reference |

| Surface Water | Aerobic | 47 | [2] |

| Surface Water | Anaerobic | 78 | [2] |

| Groundwater | Not specified | >200 | [2] |

Note: The data presented above is for racemic metolachlor or S-metolachlor, as specific half-life data for this compound is limited. However, studies on enantioselective degradation suggest that the half-life of this compound may be shorter than that of S-metolachlor in some environments.

Experimental Protocols

Studying the environmental fate and degradation of this compound requires robust experimental methodologies. Below are generalized protocols for key experiments.

Soil Degradation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of this compound in soil.

Figure 2. Experimental workflow for a soil degradation study.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a location with no prior pesticide application. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Soil Characterization: Determine key soil properties such as pH, organic matter content, and texture, as these factors significantly influence degradation rates.

-

Fortification: Treat a known mass of soil with a standard solution of this compound to achieve the desired initial concentration.

-

Incubation: Place the treated soil samples in incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-75% of water holding capacity).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples for analysis.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) through methods like shaking or sonication.

-

Cleanup: Remove interfering substances from the soil extract using solid-phase extraction (SPE).[10][11]

-

Analysis: Quantify the concentration of this compound and its metabolites using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a chiral column for enantiomeric separation or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[10][12]

Analytical Methodology for this compound and its Metabolites

The accurate quantification of this compound and its degradation products is essential for environmental fate studies.

Enantioselective Analysis of this compound:

-

Principle: Chiral separation is necessary to differentiate between the R- and S-enantiomers of metolachlor.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) coupled with a chiral stationary phase (e.g., cellulose- or amylose-based columns) is commonly used.[13][14][15]

-

Detection: UV detection or mass spectrometry (MS) can be used for quantification.

Analysis of Metolachlor Metabolites (MESA and MOXA):

-

Principle: Due to their polar nature, specific analytical methods are required for the extraction and analysis of MESA and MOXA.

-

Extraction: Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or polymeric) is typically employed to extract these metabolites from water or soil extracts.[10][11][16]

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity for identifying and quantifying these metabolites at low concentrations.[10][17][18]

Conclusion

The environmental fate of this compound is a complex process influenced by a variety of environmental factors. While it is the less herbicidally active enantiomer, its potential for leaching and persistence in the environment necessitates a thorough understanding of its degradation pathways and rates. Microbial degradation is the primary mechanism for its dissipation, leading to the formation of key metabolites such as MESA and MOXA. The potential for enantioselective degradation, where the R-enantiomer may degrade at a different rate than the S-enantiomer, is a critical aspect of its environmental risk assessment. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental behavior of this compound.

References

- 1. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Field history and dissipation of atrazine and metolachlor in Colorado - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdpr.ca.gov [cdpr.ca.gov]

- 12. usgs.gov [usgs.gov]

- 13. Metolachlor stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 18. affinisep.com [affinisep.com]

The Rise of Chirality in Agrochemicals: A Technical Guide to the Discovery and History of Metolachlor Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor (B1676510), a pre-eminent chloroacetamide herbicide, has undergone a significant evolution driven by a deeper understanding of stereochemistry and its profound impact on biological activity. Initially commercialized as a racemic mixture of its four stereoisomers, the discovery that the herbicidal efficacy predominantly resides in the S-enantiomers prompted a pivotal "chiral switch" in the agrochemical industry. This technical guide provides an in-depth exploration of the discovery, history, and stereoselective synthesis of metolachlor enantiomers. It details the chronological progression from the racemic product to the highly active S-metolachlor, summarizing key quantitative data and outlining experimental protocols for synthesis and analysis. Furthermore, this paper visualizes the synthetic pathways and mechanism of action through structured diagrams, offering a comprehensive resource for researchers and professionals in agrochemical development.

Introduction: The Significance of Chirality in Metolachlor

Metolachlor is a selective, systemic herbicide widely employed for the control of annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1][2] The molecule possesses two chiral elements: a stereogenic center in the N-alkyl side chain and a chiral axis due to restricted rotation around the aryl-nitrogen bond (atropisomerism).[3][4] This results in the existence of four stereoisomers: (aS,1'S), (aR,1'S), (aR,1'R), and (aS,1'R).[3][5]

The initial formulation of metolachlor, introduced by Ciba-Geigy in 1976, was a racemic mixture containing equal proportions of all four stereoisomers.[6][7][8] However, research in the early 1980s revealed that approximately 95% of the herbicidal activity is attributable to the two S-isomers, specifically the (1'S)-diastereomers.[3][9][10] This discovery was a watershed moment, highlighting the potential to create a more efficient and environmentally benign herbicide by enriching the formulation with the active enantiomers. This led to the development and commercialization of S-metolachlor, a product significantly enriched with the S-isomers, which allows for a reduction in application rates while maintaining or enhancing weed control efficacy.[11][12]

A Historical Timeline of Metolachlor's Development

The journey from racemic metolachlor to the enantiomerically enriched S-metolachlor is a landmark case study in the application of stereochemistry in agrochemicals.

| Year | Milestone | Reference |